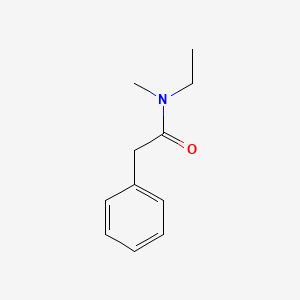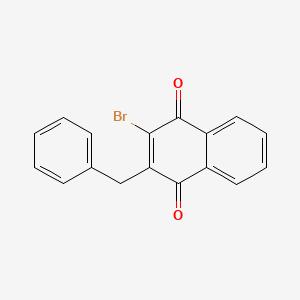
N-(4-Aminobenzoyl)phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobenzoyl)phenylalanine: is an organic compound that combines the structural features of both phenylalanine and 4-aminobenzoic acid Phenylalanine is an essential amino acid, while 4-aminobenzoic acid is a component of folic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzoyl)phenylalanine typically involves the coupling of 4-aminobenzoic acid with phenylalanine. One common method is to use a coupling reagent such as propylphosphonic anhydride (T3P) to facilitate the reaction between 4-aminobenzoic acid and phenylalanine . The reaction is usually carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobenzoyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-Aminobenzoyl)phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Aminobenzoyl)phenylalanine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to fit into enzyme active sites, mimicking the natural substrate and preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
N-(4-Aminobenzoyl)-L-glutamic acid: Similar in structure but contains a glutamic acid moiety instead of phenylalanine.
Phenylalanine: A simpler amino acid without the benzoyl group.
4-Aminobenzoic acid: Contains the aminobenzoic acid moiety but lacks the phenylalanine component.
Uniqueness: N-(4-Aminobenzoyl)phenylalanine is unique due to its combination of the structural features of both phenylalanine and 4-aminobenzoic acid. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
CAS No. |
101399-39-7 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-[(4-aminobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N2O3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)(H,20,21) |
InChI Key |
RZHDOMOYHYFIEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



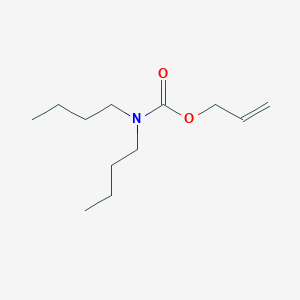
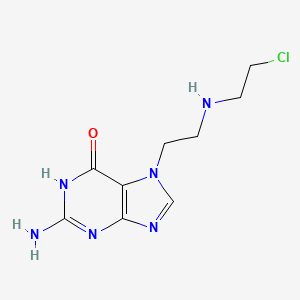
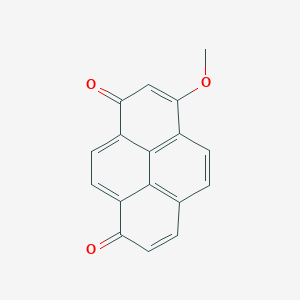
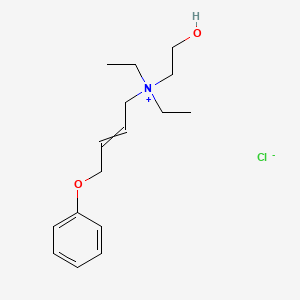
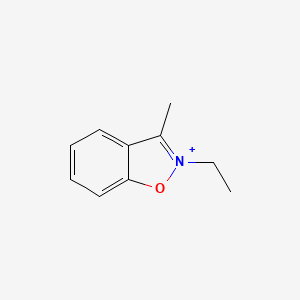
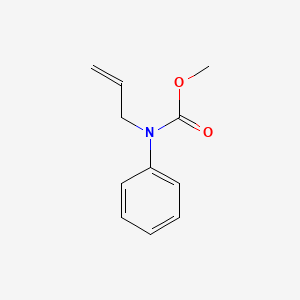
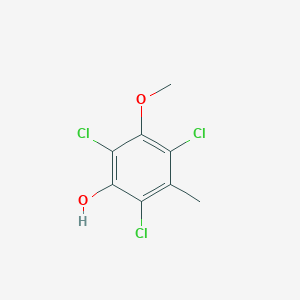
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
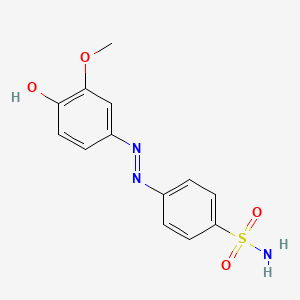
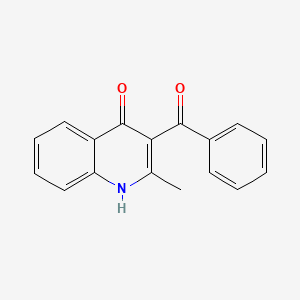
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
